Ethyl (5-benzyl-1,3,4-thiadiazol-2-yl)carbamate
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Overview
Description
Ethyl (5-benzyl-1,3,4-thiadiazol-2-yl)carbamate is a heterocyclic compound that belongs to the class of thiadiazoles. . The compound’s structure consists of a thiadiazole ring substituted with a benzyl group at the 5-position and an ethyl carbamate group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (5-benzyl-1,3,4-thiadiazol-2-yl)carbamate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of benzyl isothiocyanate with ethyl hydrazinecarboxylate in the presence of a base, such as sodium ethoxide, to form the desired thiadiazole ring . The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl (5-benzyl-1,3,4-thiadiazol-2-yl)carbamate undergoes various chemical reactions, including:
Substitution: The thiadiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives
Substitution: Alkyl or aryl-substituted thiadiazoles
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Studied for its potential anticancer and anti-inflammatory activities.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl (5-benzyl-1,3,4-thiadiazol-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound’s thiadiazole ring is known to interact with enzymes and receptors, leading to various biological effects. For example, it can inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects . Additionally, the compound’s ability to modulate inflammatory pathways contributes to its anti-inflammatory properties .
Comparison with Similar Compounds
Ethyl (5-benzyl-1,3,4-thiadiazol-2-yl)carbamate can be compared with other thiadiazole derivatives to highlight its uniqueness:
Similar Compounds: 1-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea, 2-(5-benzyl-1,3,4-thiadiazol-2-yl)acetamide.
Uniqueness: The presence of the ethyl carbamate group at the 2-position and the benzyl group at the 5-position of the thiadiazole ring imparts unique chemical and biological properties to the compound.
Biological Activity
Ethyl (5-benzyl-1,3,4-thiadiazol-2-yl)carbamate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, antifungal, anticancer, and anti-inflammatory properties, along with mechanisms of action and relevant case studies.
Overview of Biological Activities
The compound exhibits a range of biological activities that make it a candidate for drug development. Key areas of activity include:
- Antimicrobial Activity : this compound has been investigated for its efficacy against various bacterial and fungal strains. Studies indicate that it can inhibit the growth of pathogens, suggesting potential applications in treating infections.
- Antifungal Properties : The compound has shown effectiveness against several fungal species, indicating its potential use in antifungal therapies.
- Anticancer Activity : Research demonstrates that derivatives of thiadiazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, certain derivatives have shown IC50 values significantly lower than those of established anticancer drugs like sorafenib .
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound can inhibit key enzymes involved in cellular processes such as DNA replication and protein synthesis. This inhibition can lead to apoptosis in cancer cells and disrupt microbial metabolism .
- Cell Cycle Arrest : Studies have shown that certain derivatives induce cell cycle arrest at specific phases (e.g., sub-G1 phase), which is crucial in cancer therapy as it prevents cancer cell proliferation .
Case Studies and Research Findings
Several studies have highlighted the potential of this compound and its derivatives:
-
Cytotoxicity Against Cancer Cells :
Compound Cell Line IC50 (µM) 5d HeLa 0.37 5g HeLa 0.73 5k HeLa 0.95 Sorafenib HeLa 7.91 - Mechanistic Studies :
- Antimicrobial Efficacy :
Properties
CAS No. |
62441-45-6 |
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Molecular Formula |
C12H13N3O2S |
Molecular Weight |
263.32 g/mol |
IUPAC Name |
ethyl N-(5-benzyl-1,3,4-thiadiazol-2-yl)carbamate |
InChI |
InChI=1S/C12H13N3O2S/c1-2-17-12(16)13-11-15-14-10(18-11)8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,13,15,16) |
InChI Key |
SPBBHNPLCWFTLK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=NN=C(S1)CC2=CC=CC=C2 |
Origin of Product |
United States |
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